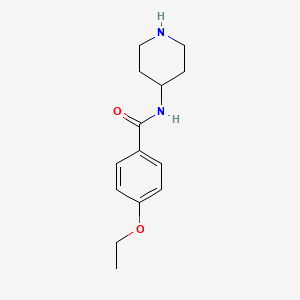

4-ethoxy-N-piperidin-4-ylbenzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVCNSMVQCBRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-piperidin-4-ylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-piperidin-4-ylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods

The synthesis of 4-ethoxy-N-piperidin-4-ylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with piperidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane. The reaction conditions are generally maintained at temperatures between 0-25°C to facilitate the formation of the amide bond.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Converts to N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction : The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

- Substitution : The ethoxy group can be substituted with other functional groups under specific conditions.

Biological Applications

Antitumor Activity

Research has indicated that derivatives of N-(piperidine-4-yl)benzamide, including this compound, exhibit significant antitumor properties. In one study, a related compound demonstrated potent activity against HepG2 cells, with an IC50 value of 0.25 μM. The mechanism involved modulation of cell cycle regulators such as cyclin B1 and p53, suggesting potential for hepatocarcinoma treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies have shown that piperidine derivatives possess a broad spectrum of activity against various bacterial strains, making them candidates for developing new antimicrobial agents .

Medicinal Applications

Therapeutic Potential

Due to its interaction with specific molecular targets, this compound is being explored for therapeutic applications in treating diseases such as cancer and infections. Its ability to modulate enzyme activity positions it as a valuable compound in drug development .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the synthesis of more complex molecules and materials. Its unique chemical properties make it suitable for developing innovative chemical processes and materials that require specific functional groups or reactivity patterns.

Case Studies

- Antitumor Study : A series of N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for antitumor activity. Notably, one derivative showed significant inhibition of HepG2 cell proliferation through a p53/p21-dependent pathway .

- Antimicrobial Evaluation : Various piperidine derivatives were tested against common bacterial strains, revealing promising results that support further investigation into their use as antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of 4-ethoxy-N-piperidin-4-ylbenzamide, highlighting substituent variations and their implications:

Pharmacological and Physicochemical Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in this compound stabilizes the aromatic ring through resonance, favoring interactions with hydrophobic receptor pockets.

- Piperidine Positioning : Piperidin-4-yl derivatives (e.g., ) are conformationally distinct from piperidin-3-yl analogs (), altering binding to targets like sigma receptors or ion channels .

- Salt Forms and Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability, while free bases (e.g., ) may exhibit higher membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.